1,3-Diphenylisobenzofuran

Catalog No.
S567556
CAS No.
5471-63-6
M.F
C20H14O
M. Wt
270.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenylisobenzofuran

CAS Number

5471-63-6

Product Name

1,3-Diphenylisobenzofuran

IUPAC Name

1,3-diphenyl-2-benzofuran

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H

InChI Key

ZKSVYBRJSMBDMV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4

Synonyms

1,3-diphenylisobenzofuran, 1,3-DPBF

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4

Origin and Significance

DPBF is not readily found in nature and is synthesized in laboratories. Its significance lies in its unique chemical properties, particularly its reactivity as a diene []. This makes it a valuable tool in organic chemistry, specifically in Diels-Alder reactions [].


Molecular Structure Analysis

The key feature of DPBF's structure is the presence of a conjugated diene system. This consists of two alternating double bonds within a six-membered carbon ring fused with a benzofuran ring system []. The two phenyl groups (benzene rings) are attached at the 1 and 3 positions of the benzofuran ring [, ]. This structure allows DPBF to participate efficiently in cycloaddition reactions like Diels-Alder reactions due to its electron-rich nature [].


Chemical Reactions Analysis

Diels-Alder Reaction

DPBF's primary application lies in its ability to act as a dienophile in Diels-Alder reactions. In this reaction, it reacts with electron-deficient dienophiles (molecules with two double bonds) to form cyclic compounds []. Here's a balanced equation for a generic Diels-Alder reaction between DPBF and a dienophile:

Dienophile + DPBF -> Cyclic Adduct []

Singlet Oxygen Detection

Due to its high reactivity with singlet oxygen (a short-lived excited state of molecular oxygen), DPBF serves as a standard reagent for its detection []. The reaction with singlet oxygen consumes DPBF, allowing researchers to quantify the presence of singlet oxygen in various environments, including biological systems [].

Synthesis

Several methods exist for synthesizing DPBF, commonly involving reactions between diphenyl ether and various diynes []. However, the specific synthesis route chosen depends on the desired scale and reaction conditions.

Physical and Chemical Properties

  • Melting Point: 125-126 °C or 128-130 °C (depending on the source) [, ]
  • Boiling Point: No data readily available.
  • Solubility: Almost insoluble in water []. Soluble in organic solvents like dichloromethane, chloroform, and benzene [].
  • Stability: Relatively stable under ambient conditions [].
  • Density: 1.0717 g/cm³ at 25°C []

DPBF's mechanism of action primarily revolves around its role as a diene in Diels-Alder reactions. During the reaction, the conjugated diene system of DPBF interacts with the dienophile through a concerted cycloaddition process, forming a new cyclic compound [].

In singlet oxygen detection, DPBF acts as a scavenger. The reactive singlet oxygen species interacts with the diene system of DPBF, leading to its consumption. By monitoring the decrease in DPBF concentration, researchers can indirectly measure the presence and concentration of singlet oxygen [].

Scavenger for Unstable Dienophiles in Diels-Alder Reactions:

DPBF acts as a highly reactive diene in Diels-Alder reactions: , readily capturing unstable and short-lived dienophiles. This characteristic makes it valuable for studying the reactivity of fleeting intermediates and exploring their potential for further chemical transformations. The pioneering work by Georg Wittig's group exemplifies this application, where DPBF reacted with the unstable cyclohexyne to form a tricyclic compound, ultimately leading to 9,10-diphenylcyclohexenonaphthalene after further processing [3].

XLogP3

5.6

UNII

OQ2CY31MDT

Other CAS

5471-63-6

Wikipedia

1,3-diphenylisobenzofuran

Dates

Modify: 2023-08-15

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